molecular formula C16H17N3O2 B7754858 5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B7754858
M. Wt: 283.32 g/mol
InChI Key: PPCZMYTULUDURS-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at the 2-position, a carbonitrile group at the 4-position, and a 2,6-dimethylmorpholine moiety at the 5-position.

Synthesis of such compounds often employs multicomponent reactions (e.g., one-pot methodologies), as seen in analogous heterocyclic systems like pyrano-pyrazole carbonitriles . Structural elucidation typically relies on spectral techniques (NMR, IR) and X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-9-19(10-12(2)20-11)16-14(8-17)18-15(21-16)13-6-4-3-5-7-13/h3-7,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCZMYTULUDURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are reacted under reflux conditions . The reaction conditions often require a controlled temperature and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve polar aprotic solvents and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to amine derivatives.

Scientific Research Applications

5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Oxazole vs. Pyrano-Pyrazole Systems
  • Target Compound : The oxazole core is aromatic, planar, and electron-deficient due to the carbonitrile group. This enhances reactivity in electrophilic substitutions.
  • Analog: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile (from ) features a fused pyrano-pyrazole system. The pyrazole ring contributes basicity, while the pyran ring introduces conformational flexibility .
Property Target Compound Pyrano-Pyrazole Analog
Aromaticity High (oxazole) Moderate (pyrazole-pyran)
Electron Density Low (due to CN) Higher (amine substituent)
Synthetic Route Likely multicomponent reaction One-pot four-component reaction
Substituent Effects
  • Morpholine vs. In contrast, the 4-methoxyphenyl group in the pyrano-pyrazole analog enhances lipophilicity and π-π stacking interactions .
  • Carbonitrile Group : Present in both compounds, this group directs reactivity (e.g., nucleophilic additions) and affects dipole moments.

Hydrogen Bonding and Crystallography

The target compound’s morpholine oxygen atoms can act as hydrogen-bond acceptors, similar to patterns observed in other heterocycles. highlights the importance of graph-set analysis in understanding hydrogen-bond networks, which dictate crystal packing and stability . For example:

  • Morpholine-containing compounds often form C=O⋯H-N or N-H⋯O interactions.
  • Pyrano-pyrazole analogs with methoxyphenyl groups may prioritize C-H⋯O or π-π interactions .

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